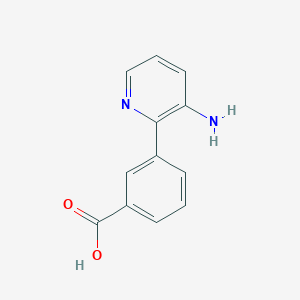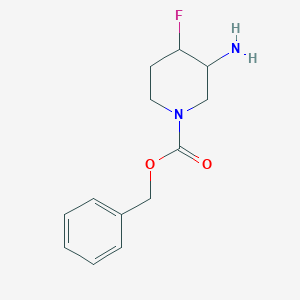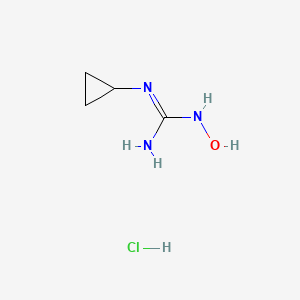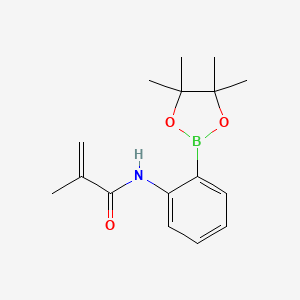
2-(メタクリルアミド)フェニルボロン酸ピナコールエステル
概要
説明
The compound “2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide” is an organic intermediate with borate and sulfonamide groups . It is also known as Isopropenylboronic acid pinacol ester .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The actual values obtained from these analyses were found to be consistent with the values calculated by density functional theory (DFT) .Chemical Reactions Analysis
The compound can participate in various transformation processes due to its high reactivity . It can be used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, Isopropenylboronic acid pinacol ester has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .科学的研究の応用
鈴木・宮浦カップリング
この化合物は、広く用いられている遷移金属触媒による炭素-炭素結合形成反応である鈴木・宮浦カップリングにおける試薬として使用されます . 有機ホウ素試薬は安定で、容易に調製でき、一般的に環境に優しいので、このプロセスに適しています .
加水分解研究
この化合物は、生理的pHにおける加水分解に対する感受性に関する研究で使用されます . これは、これらのボロン酸ピナコールエステルを薬理学的目的に用いる場合に特に重要です .
スルフィンアミド誘導体の調製
フェニルボロン酸ピナコールエステルは、トリフルオロメタンスルホン酸ジエチルアミン(DAST)とフェニルトリフルオロホウ酸カリウムと反応させることで、スルフィンアミド誘導体を調製するために使用できます .
インドロベンゾアゼピンの合成
この化合物は、ピクテ・スペングラー型環化反応によるインドロ[3,4-cd]ベンゾアゼピンの合成に関与しています .
抗菌性両親媒性アリールペプチドミメティクスの合成
これは、抗菌性両親媒性アリールペプチドミメティクスの合成に使用されます .
ピリドキナゾリンおよびベンゾ[h][1,6]ナフチリジンの合成
この化合物は、分子内求電子置換反応によるピリドキナゾリンおよびベンゾ[h][1,6]ナフチリジンの合成に使用されます .
アルキルベンゼンのボリル化
4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、パラジウム触媒の存在下でアルキルベンゼンのベンジル位C-H結合をボリル化してピナコールベンジルボロネートを形成するために使用できます .
アルキルまたはアリールアルキンおよびアルケンのヒドロホウ素化
作用機序
Target of Action
The primary target of 2-(Methacrylamido)phenyl boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as a boronate ester, is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction is a key process in which this compound participates. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by this factor.
Result of Action
The result of the action of 2-(Methacrylamido)phenyl boronic acid pinacol ester is the formation of new carbon-carbon bonds. This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the coupling of a wide variety of organic groups .
Action Environment
The action of 2-(Methacrylamido)phenyl boronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability would be influenced by the pH of the environment.
実験室実験の利点と制限
2-methyl-N-2-TMDPA has several advantages and limitations for lab experiments. One of the main advantages of the compound is its versatility, as it can be used in a variety of different types of experiments. Additionally, the compound is relatively stable and has a high affinity for nitrogen and oxygen, making it ideal for synthesizing a variety of different molecules. The main limitation of the compound is that it is not water-soluble, which can make it difficult to use in certain types of experiments.
将来の方向性
The potential of 2-methyl-N-2-TMDPA is still being explored, and there are a number of potential future directions for research. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research could be done to explore the potential of the compound as an antibacterial and anticancer agent. Additionally, research could be done to explore the potential of the compound as a catalyst for other reactions. Finally, research could be done to explore the potential of the compound as a building block for the synthesis of other compounds.
生化学分析
Biochemical Properties
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of complex organic molecules, acting as a catalyst or inhibitor depending on the reaction conditions . The nature of these interactions often involves the formation of transient complexes, which can alter the activity of the enzymes and affect the overall biochemical pathway.
Cellular Effects
The effects of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide involves several key processes. At the molecular level, it binds to specific biomolecules, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, either by direct inhibition or by altering the enzyme’s conformation . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. These interactions can affect the overall metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11(2)14(19)18-13-10-8-7-9-12(13)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBCETGTGYQYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655169 | |
| Record name | 2-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1056904-43-8 | |
| Record name | 2-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



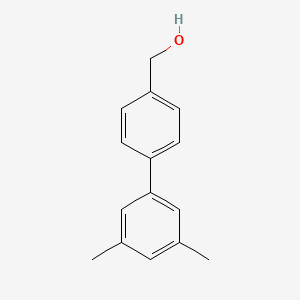
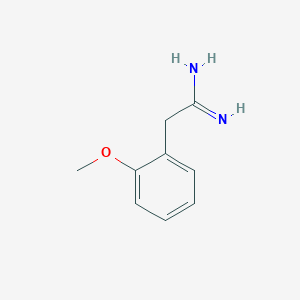

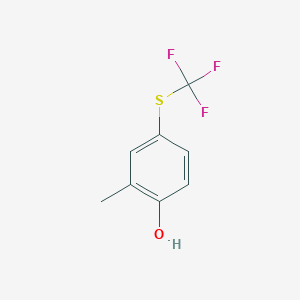
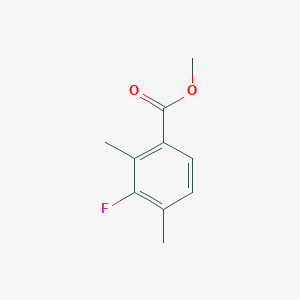
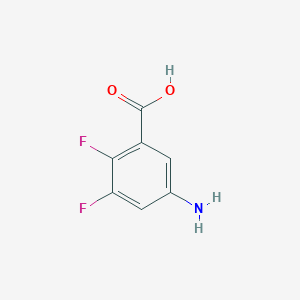
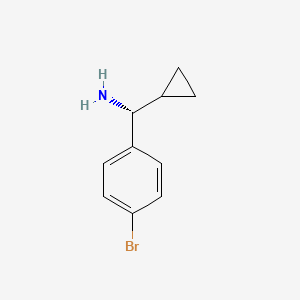
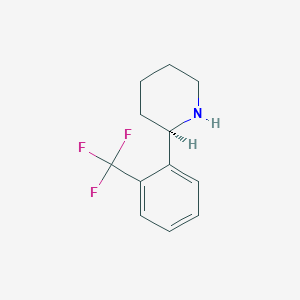
![1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1498774.png)
